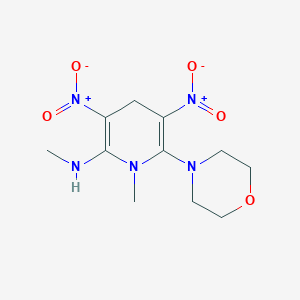
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine (DMDPDN) is a novel compound with potential applications in the field of medicinal chemistry. The compound was first synthesized and characterized by researchers at the University of Tokyo in 2014. It is a nitrogen-containing heterocyclic compound that has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer effects. DMDPDN has been studied for its potential use in the development of new drugs and therapies for a variety of diseases.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine and its derivatives have been extensively used in chemical synthesis and structural analysis. For example, morpholino-chlorotetrahydro-N-methyl-pyridine, a related compound, reacted with Grignard reagents to yield azabicyclohexane diastereomers and monocyclic ketones. The configurations of these compounds were determined through NMR data, showcasing the chemical's role in understanding and manipulating molecular structures (Butz & Vilsmaier, 1993). Additionally, the reactions of certain pyridine derivatives, including those with morpholine moieties, were studied to develop insecticides, highlighting the compound's relevance in agricultural chemistry (Bakhite et al., 2014).
Corrosion Inhibition
Morpholino derivatives have also been used in the context of corrosion inhibition. For instance, compounds like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine were synthesized and their cadmium(II) Schiff base complexes showed promising corrosion inhibition properties on mild steel in acidic environments. This application demonstrates the potential of such chemicals in materials science and engineering (Das et al., 2017).
Reaction Mechanisms and Nucleophilic Substitutions
In the realm of organic chemistry, studies have focused on understanding the reaction mechanisms involving morpholino compounds. For example, the reactions of N-phenylmaleimide and 6-morpholino-5-phenyl-1,3-oxazin-2-one were investigated to understand the formation of pyridine derivatives through Diels–Alder reactions, revealing insights into complex reaction pathways and molecular interactions (Baydar et al., 1979).
Molecular Structure and Complexation
The compound and its derivatives have been crucial in studying molecular structures and complexation. For instance, the crystal structures of certain morpholino-containing compounds were determined through X-ray diffraction, and their structures in solution were investigated using spectrophotometry and NMR spectroscopy. These studies are fundamental in understanding the molecular geometry and electronic structure of complex organic molecules (Remedi et al., 1998).
Propriétés
IUPAC Name |
N,1-dimethyl-6-morpholin-4-yl-3,5-dinitro-4H-pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O5/c1-12-10-8(15(17)18)7-9(16(19)20)11(13(10)2)14-3-5-21-6-4-14/h12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXQQGFZWIOJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)

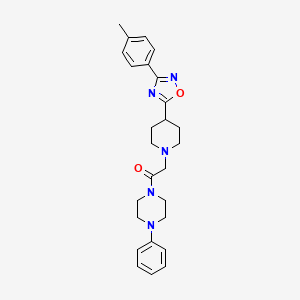
![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)
![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)
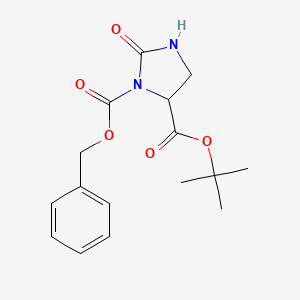
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2408997.png)
![N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2408998.png)
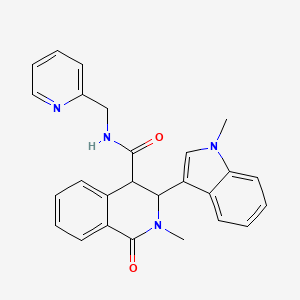
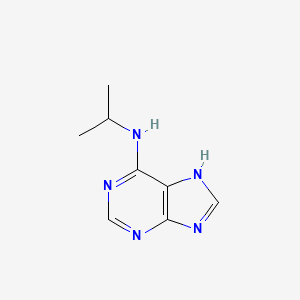
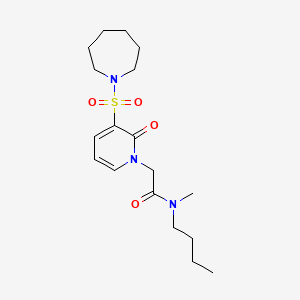
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)
